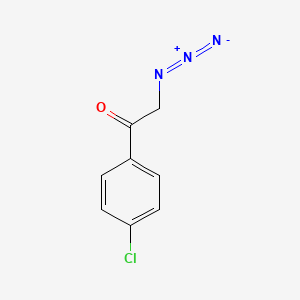

2-Azido-1-(4-chlorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-azido-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWGORFLXHAAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of α Azido Ketones As Synthetic Intermediates

α-Azido ketones, the class of compounds to which 2-Azido-1-(4-chlorophenyl)ethanone belongs, are recognized as exceptionally valuable synthetic intermediates. nih.gov Their utility stems from the presence of two reactive functional groups: the azide (B81097) and the ketone. This dual functionality allows for a wide array of chemical transformations, leading to the synthesis of various biologically important heterocyclic compounds. nih.gov

Organic azides are known precursors to amines, nitrenes, and dipoles for 1,3-dipolar cycloadditions. rsc.orgresearchgate.net The presence of a proximal carbonyl group in α-azido ketones provides unique reactivity and opens up additional synthetic pathways. rsc.orgnih.gov These compounds serve as crucial building blocks for the synthesis of α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols. nih.gov Furthermore, α-azido ketones are instrumental in the formation of diverse heterocyclic systems such as oxazoles, pyrazoles, triazoles, pyrimidines, and imidazoles. nih.govcore.ac.ukmdpi.com The enhanced acidity of the α-hydrogen in these molecules also facilitates the creation of new carbon-carbon bonds. rsc.orgresearchgate.net

Overview of the Chemical Entity Within the Phenacyl Azide Class

2-Azido-1-(4-chlorophenyl)ethanone is a member of the phenacyl azide (B81097) family. Phenacyl azides are characterized by an azido (B1232118) group attached to the carbon atom adjacent to a carbonyl group, which is itself connected to a phenyl ring. In the case of this compound, the phenyl ring is substituted with a chlorine atom at the para position.

The general synthesis of phenacyl azides involves the reaction of the corresponding phenacyl bromides with sodium azide. mdpi.com This nucleophilic substitution reaction provides a straightforward route to these valuable intermediates.

Table 1: Chemical and Physical Properties of this compound nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H6ClN3O |

| Molecular Weight | 195.60 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CN=[N+]=[N-])Cl |

| InChI Key | FMWGORFLXHAAEB-UHFFFAOYSA-N |

Research Landscape and Academic Focus for 2 Azido 1 4 Chlorophenyl Ethanone

Established Synthetic Pathways from Substituted Acetophenones

The most common routes to this compound begin with appropriately substituted 1-(4-chlorophenyl)ethanone derivatives. These precursors undergo transformations that introduce the azido (B1232118) group at the α-position to the carbonyl.

Azide-Halogen Exchange Reactions of α-Haloacetophenones

A prevalent and efficient method for synthesizing this compound is through the nucleophilic substitution of an α-haloacetophenone. This reaction relies on the displacement of a halide ion by the azide anion.

The key precursor for this synthetic route is 2-Bromo-1-(4-chlorophenyl)ethanone. researchgate.netepa.govrsc.org This α-bromo ketone serves as an excellent electrophile, readily undergoing nucleophilic attack by the azide ion. The synthesis of similar azido ketones, such as 2-azido-1-(2,4-dichlorophenyl)ethanone, also utilizes the corresponding bromo-precursor, 2-bromo-1-(2,4-dichlorophenyl)ethanone. prepchem.com

The conversion of 2-Bromo-1-(4-chlorophenyl)ethanone to its azido derivative is typically carried out in various polar aprotic solvents. Commonly employed solvent systems include acetone, dimethylformamide (DMF), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF). google.com The choice of solvent can influence the reaction rate and yield. For instance, the synthesis of related α-azido ketones has been successfully performed in acetonitrile. nih.gov Some procedures may involve heating to facilitate the substitution reaction. researchgate.net

Table 1: Solvent Systems for Azide-Halogen Exchange Reactions

| Solvent | Typical Reaction Conditions | Reference |

| Acetone | Not specified | |

| Dimethylformamide (DMF) | Mild heating (50-70 °C) | google.com |

| Acetonitrile | Reflux | nih.gov |

| Tetrahydrofuran (THF) | Reflux | researchgate.netgoogle.com |

This table presents common solvents used in the synthesis of α-azido ketones via azide-halogen exchange.

Sodium azide (NaN₃) is the primary reagent responsible for introducing the azido group. prepchem.comnih.gov The azide ion (N₃⁻), generated from sodium azide, is a potent nucleophile that attacks the carbon atom bearing the bromine in 2-Bromo-1-(4-chlorophenyl)ethanone. masterorganicchemistry.comresearchgate.net This nucleophilic attack leads to the displacement of the bromide ion and the formation of the C-N bond, yielding this compound. This type of reaction, a bimolecular nucleophilic substitution (SN2), is a fundamental transformation in organic chemistry. masterorganicchemistry.com The efficiency of this process has been demonstrated in the one-pot synthesis of bis(1,2,3-triazole) derivatives, where benzylic bromides are converted to azides with sodium azide and subsequently reacted further. nih.gov

Direct α-Azidation of 1-(4-chlorophenyl)ethanone

An alternative approach to synthesizing α-azido ketones avoids the pre-functionalization of the acetophenone (B1666503) with a halogen. This direct method introduces the azido group onto the α-carbon of the ketone in a single step.

Hypervalent iodine reagents have emerged as powerful tools for the direct α-azidation of ketones. nih.govdntb.gov.uanih.gov One such reagent, [Hydroxy(tosyloxy)iodo]benzene (HTIB), facilitates the one-pot synthesis of α-azido ketones from the corresponding ketones. nih.govdntb.gov.uanih.gov The reaction proceeds through an in-situ generated α-tosyloxy ketone intermediate, which is then treated with sodium azide. nih.govdntb.gov.uanih.gov This methodology has been shown to be effective for a variety of ketones. nih.govdntb.gov.uanih.gov Furthermore, it has been established that HTIB can be generated in situ from iodosobenzene (B1197198) and p-toluenesulfonic acid, offering a more convenient approach. nih.gov A solvent-free variation of this reaction using HTIB and sodium azide in the presence of a phase-transfer catalyst has also been developed, providing a facile, one-step conversion of ketones to α-azidoketones. tandfonline.comtandfonline.com The development of safer, cyclic hypervalent iodine reagents for azidation reactions is also an active area of research. acs.orgacs.org Exchange reactions involving (diacetoxyiodo)benzene (B116549) and sodium azide can also generate azide-containing hypervalent iodine(III) compounds capable of initiating polymerization, highlighting their reactivity. rsc.org

Table 2: Hypervalent Iodine Reagents in α-Azidation

| Reagent | Co-reagent/Catalyst | Key Features | Reference |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Sodium Azide | One-pot procedure, forms α-tosyloxy intermediate | nih.govdntb.gov.uanih.gov |

| Iodosobenzene / p-toluenesulfonic acid | Sodium Azide | In-situ generation of HTIB | nih.gov |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Sodium Azide, Phase-Transfer Catalyst | Solvent-free conditions | tandfonline.comtandfonline.com |

This table summarizes different hypervalent iodine reagent systems used for the direct α-azidation of ketones.

In Situ Generation of Azidating Agents (e.g., Iodosobenzene and p-Toluenesulphonic Acid)

A significant method for the synthesis of α-azido ketones, including this compound, involves the reaction of the parent ketone with an in situ generated azidating agent. One such approach utilizes [Hydroxy(tosyloxy)iodo]benzene (HTIB), a hypervalent iodine reagent, which can be prepared from iodosobenzene and p-toluenesulphonic acid. nih.gov

In this process, the ketone is first oxidized by one equivalent of HTIB in a solvent like acetonitrile. This initial step does not directly introduce the azide group but instead generates an α-tosyloxy ketone intermediate in situ. This intermediate is then treated with sodium azide (NaN₃). The tosyloxy group, being a good leaving group, is displaced by the azide ion through a nucleophilic substitution reaction. This two-step, one-pot procedure results in the formation of the corresponding α-azido ketone in good yields. nih.gov A similar strategy employs [hydroxy(p-nitrobenzenesulfonyloxy)iodo]benzene (HNIB), which reacts with ketones to form α-nosyloxy ketone intermediates, which are also readily converted to α-azido ketones upon reaction with sodium azide. nih.gov

| Reagent System | Intermediate | Final Product | Reference |

| Iodosobenzene, p-Toluenesulphonic Acid, NaN₃ | α-Tosyloxy ketone | α-Azido ketone | nih.gov |

| HNIB, NaN₃ | α-Nosyloxy ketone | α-Azido ketone | nih.gov |

Emerging Synthetic Strategies

Recent advancements in synthetic organic chemistry have introduced novel methods applicable to the synthesis of α-azidoketones, focusing on efficiency, safety, and environmental considerations.

Visible-Light-Enabled Oxyazidation of Alkenes Leading to α-Azidoketones (General Methodologies Applicable to Analogues)

A modern and environmentally friendly approach to α-azidoketones involves the visible-light-enabled oxyazidation of alkenes. northeastern.edursc.org This method utilizes a metal-free catalytic system, typically employing an inexpensive and low-toxicity organic dye like Rose Bengal (1 mol%) and a co-catalyst such as diphenyl diselenide (PhSeSePh, 5 mol%). northeastern.edursc.orgresearchgate.netrsc.org The reaction proceeds in air at room temperature, using visible light (e.g., from a 3W blue LED) as the energy source. rsc.org

The general mechanism begins with the excitation of the Rose Bengal photocatalyst by visible light. The excited catalyst then interacts with an azide source, commonly trimethylsilyl (B98337) azide (TMSN₃), through a single electron transfer (SET) process to generate an azido radical (N₃•). rsc.org This radical adds to the alkene (a substituted styrene (B11656) in the case of analogues of this compound), and through a cascade process involving molecular oxygen from the air, forms the α-azidoketone product. northeastern.edursc.org This strategy is notable for its mild conditions and its ability to form both the C-N and C=O bonds in a single operation, providing moderate to excellent yields for a range of α-azidoketones. northeastern.edursc.org

| Catalyst System | Azide Source | Oxidant | Energy Source | Key Features | Reference |

| Rose Bengal, PhSeSePh | TMSN₃ | Air (O₂) | Visible Light | Metal-free, mild conditions, cascade reaction | northeastern.edursc.orgresearchgate.netrsc.org |

Multi-step Synthesis from Phenols (e.g., Heck Reaction, Bromination, Azide Displacement for Related Compounds)

While not a direct route, a multi-step synthesis can be envisioned for preparing this compound and its analogues starting from readily available phenols. This hypothetical pathway would involve several standard organic transformations. For instance, a phenol (B47542) could be converted to a vinylarene (styrene derivative) via reactions like the Heck reaction.

More directly, the synthesis often starts from the corresponding acetophenone. For example, 1-(4-chlorophenyl)ethanone can be synthesized and then converted to the target compound. A common laboratory-scale synthesis involves the α-bromination of the acetophenone derivative. beilstein-journals.org For instance, reacting 1-(4-fluorophenyl)ethanone with N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulphonic acid in acetonitrile under reflux conditions yields the intermediate α-bromo ketone. researchgate.netresearchgate.net This intermediate is then converted to the final product by nucleophilic displacement with sodium azide. researchgate.netresearchgate.net This azide displacement reaction is typically carried out at room temperature after the initial bromination is complete. researchgate.net

Purification and Isolation Techniques in Synthesis

The successful synthesis of this compound relies on effective purification and isolation techniques to obtain the compound in high purity.

Chromatographic Purification Methods (e.g., Silica (B1680970) Gel Column Chromatography)

Flash silica gel column chromatography is a widely used and effective method for purifying crude α-azidoketones. researchgate.netresearchgate.net Research on the synthesis of the analogous compound, 2-azido-1-(4-fluorophenyl)ethanone, demonstrates the utility of this technique. The crude product, after aqueous workup and extraction, is purified on a silica gel column. researchgate.net A solvent system of ethyl acetate (B1210297) (EtOAc) and hexane (B92381) is typically employed as the eluent, with a gradient system (e.g., starting from 1:9 and moving to 3:7 v/v EtOAc/hexane) used to effectively separate the desired product from starting materials and byproducts. researchgate.net The progress of the purification is monitored by thin-layer chromatography (TLC). researchgate.netresearchgate.net

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application Example | Reference |

| Flash Chromatography | Silica Gel | Ethyl Acetate / Hexane (gradient) | Purification of 2-azido-1-(4-fluorophenyl)ethanone | researchgate.net |

Recrystallization Procedures

Recrystallization is another crucial technique for the final purification of this compound and its analogues, particularly for obtaining high-purity crystalline material suitable for characterization, such as single-crystal X-ray analysis. researchgate.net For the fluoro-analogue, recrystallization by the slow evaporation of an ethanol (B145695) solution afforded high-quality crystals. researchgate.net This method relies on the principle that the solubility of the compound is lower in the cold solvent, allowing for the formation of a pure crystalline solid as the solution cools or the solvent evaporates slowly. This technique is effective for removing trace impurities that may remain after chromatographic purification.

| Compound | Recrystallization Solvent | Method | Reference |

| 2-Azido-1-(4-fluorophenyl)ethanone | Ethanol | Slow Evaporation | researchgate.net |

| 2-Azido-1-(2,4-dichlorophenyl)ethanone | Not specified, but mentioned as a general technique | General Recrystallization | evitachem.com |

Reactions Involving the Azido Functional Group

The azido group is a versatile functional group known for its participation in reduction reactions and cycloadditions. rsc.org These reactions provide pathways to important classes of compounds, such as amines and heterocycles. rsc.orgresearchgate.net

The reduction of the azido group in α-azido ketones is a primary method for the synthesis of α-amino ketones. researchgate.net These products are significant building blocks for various biologically active molecules.

The conversion of this compound to 2-Amino-1-(4-chlorophenyl)ethanone requires the selective reduction of the azido group while preserving the ketone functionality. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation is a common method, where the reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst like Palladium on carbon (Pd/C). nih.gov

The major challenge in this reduction is the inherent instability of the resulting α-amino ketone, which can readily undergo self-condensation. researchgate.net Due to the difficulty in preparing enantiomerically pure α-azido ketones, the reduction typically yields a racemic mixture of the α-amino ketone. researchgate.net

Table 1: Methods for Chemoselective Reduction of α-Azido Ketones

| Method | Reducing Agent/Catalyst | Solvent | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Common and effective method. nih.gov |

| Staudinger Reaction | Triphenylphosphine (PPh₃) followed by hydrolysis | THF/Water | Mild conditions, forms an iminophosphorane intermediate. |

| Transfer Hydrogenation | Hantzsch ester, Thiourea | Ethanol | Avoids the use of gaseous hydrogen. |

| Metal-mediated Reduction | Zinc (Zn), Acetic Acid | Ethanol | A classical method for azide reduction. |

The reduction of organic azides can proceed through different mechanistic pathways depending on the reagents and conditions employed.

Via Nitrene Intermediates: Photolytic or thermolytic decomposition of azides can generate highly reactive nitrene intermediates. However, in the context of controlled reduction to amines, this pathway is generally avoided as it can lead to a variety of side products through insertion or rearrangement reactions. For synthetic purposes, methods that bypass the formation of free nitrenes are preferred.

Single Electron Transfer (SET): The reduction of related α-halo ketones, such as 2-chloroacetophenone (B165298), has been shown to proceed via a single electron transfer mechanism to produce acetophenone. dss.go.th A similar pathway can be envisioned for this compound, where an electron transfer to the azide moiety would initiate the reduction process, ultimately leading to the extrusion of nitrogen gas (N₂) and formation of the amine upon workup.

Hydride Transfer: In reductions using hydride reagents (e.g., from borohydrides or in catalytic transfer hydrogenation), the mechanism involves the nucleophilic attack of a hydride ion on the terminal nitrogen of the azide group. This is followed by a cascade of steps that result in the liberation of dinitrogen and the formation of the primary amine. Studies on the reduction of 2-chloroacetophenone have distinguished between electron transfer and hydride transfer pathways. dss.go.th

The α-amino ketone product, 2-amino-1-(4-chlorophenyl)ethanone, is often unstable. researchgate.net To facilitate its isolation, purification, and further use in synthesis, the newly formed amino group is typically protected immediately after the reduction. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its straightforward removal under acidic conditions. wikipedia.org

The protection is generally achieved by reacting the α-amino ketone with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This reaction converts the primary amine into a more stable carbamate.

Table 2: General Conditions for Boc-Protection of Amines

| Reagent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (B78521) (NaOH) | Dioxane/Water | Room Temperature | |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol (B129727) (MeOH) or Dimethylformamide (DMF) | 40-50 °C | |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Chloroform/Water | Reflux | wikipedia.org |

A significant challenge in the synthesis and handling of α-amino ketones is their tendency to undergo side reactions. researchgate.net

Pyrazine (B50134) Formation: The most common side reaction is the intermolecular self-condensation of two molecules of the α-amino ketone to form a dihydropyrazine (B8608421) intermediate. nih.gov This intermediate is readily oxidized under the reaction conditions or upon exposure to air to yield a stable, aromatic pyrazine. researchgate.netnih.gov For instance, the reduction of phenacyl azides can lead to the formation of pyrazines, sometimes proceeding through a detectable dihydropyrazine intermediate. nih.gov This dimerization is a major cause of low yields for the desired α-amino ketone.

Retro-Aldol Cleavage: While less commonly reported for this specific substrate compared to pyrazine formation, α-amino ketones can be susceptible to cleavage reactions under certain conditions, particularly in the presence of strong bases. The retro-aldol reaction would involve the cleavage of the carbon-carbon bond between the carbonyl carbon and the α-carbon, leading to the formation of an aldehyde and an amine fragment.

Strategies to minimize these side reactions include performing the reduction at low temperatures and immediately protecting the resulting amino group as described in the previous section.

The azide functional group in this compound can act as a 1,3-dipole, enabling its participation in 1,3-dipolar cycloaddition reactions. wikipedia.orgijrpc.com This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings. wikipedia.orgresearchgate.net

The most prominent example of this reactivity is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry". nih.gov This reaction involves the coupling of an azide with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov These triazole products are known for their high chemical stability. nih.gov This reaction provides a highly efficient and modular approach to synthesizing complex molecules by linking different building blocks.

The reaction of this compound with various alkynes would thus yield a series of 1-(4-chlorophenyl)-2-(1,2,3-triazol-1-yl)ethanones, incorporating the structural features of both reactants into a new, stable heterocyclic system.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This reaction transforms the azide and a terminal alkyne into a stable triazole ring. nih.gov The copper catalyst plays a crucial role by lowering the activation energy of the reaction, thus allowing it to proceed under mild conditions. nih.govnih.gov

This compound readily participates in CuAAC reactions with a variety of terminal alkynes. nih.gov This transformation is known for its high reliability and specificity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.org The reaction is generally tolerant of a wide range of functional groups and can be carried out in various solvents, including aqueous mixtures. nih.govbeilstein-journals.org The process involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. nih.govrsc.org The versatility of this reaction allows for the synthesis of a diverse library of β-keto-1,2,3-triazole derivatives.

Table 1: Examples of CuAAC Reactions with Terminal Alkynes

| Alkyne Reactant | Catalyst System | Solvent | Product Type |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1,4-Disubstituted 1,2,3-triazole |

| Propargyl Alcohol | CuI | DMF | 1,4-Disubstituted 1,2,3-triazole |

| Ethynylbenzene | CuBr(PPh₃)₃ | DCM/H₂O | 1,4-Disubstituted 1,2,3-triazole sci-hub.se |

This table is illustrative and represents typical reaction conditions. Specific conditions may vary based on the substrate and desired outcome.

The CuAAC reaction of azides like this compound has found significant application in the synthesis of complex heterocyclic structures, including those with biological relevance. A notable example is the reaction with ethinylestradiol, a synthetic estrogen. By reacting an appropriate azide with the terminal alkyne functionality of ethinylestradiol, researchers can synthesize novel triazole-steroid conjugates. frontiersin.org This approach demonstrates the power of click chemistry to link different molecular scaffolds, opening avenues for the development of new hybrid molecules. frontiersin.org

Benzyne-Mediated Cycloaddition for Benzotriazole Synthesis

Beyond the well-known CuAAC reaction, this compound can also undergo cycloaddition with highly reactive intermediates like benzynes. This reaction provides a pathway to synthesize substituted benzotriazoles. nih.govorganic-chemistry.org The benzyne, typically generated in situ from precursors like o-(trimethylsilyl)aryl triflates, acts as the dienophile in a [3+2] cycloaddition with the azide. nih.govorganic-chemistry.orgacs.org This method is advantageous as it is metal-free and proceeds under mild conditions, tolerating a variety of functional groups on the azide. nih.govorganic-chemistry.org The reaction scope is quite general, allowing for the synthesis of a wide array of functionalized benzotriazoles. nih.govacs.org

Oxidation Reactions of the Azido Moiety

The azido group in α-azido ketones can be chemically transformed through oxidation, offering pathways to other important functional groups.

Limited research has been conducted on the direct oxidation of α-azido ketones. However, one study demonstrated the oxidation of 2-azidoacetophenone to 2-nitroacetophenone using a complex of HOF and acetonitrile. researchgate.net This suggests that similar transformations may be possible for this compound, converting the azido group to a nitro group. Additionally, α-azido esters can be synthesized from the corresponding α-azido ketones, although the specific conditions for this transformation on the title compound are not extensively detailed in the provided context. acs.org The reaction of α-azido esters with lithium ethoxide can lead to the formation of α-keto esters. acs.org

Photochemical Transformations of the Azido Group

The photolysis of α-azidoacetophenones represents another avenue for chemical transformation. acs.orgnih.gov Upon irradiation, these compounds can undergo cleavage to form benzoyl and methyl azide radicals. acs.orgnih.gov This process competes with triplet energy transfer, which leads to the formation of a triplet alkyl nitrene. acs.org The presence of the acetophenone chromophore acts as an intramolecular triplet sensitizer, facilitating the formation of the triplet nitrene. acs.orgnih.gov This reactive intermediate can then be trapped by various reagents. For instance, in the presence of oxygen, the triplet alkyl nitrene can be trapped to yield the corresponding nitro compound. acs.org At low temperatures, the formation of the nitrene is favored, leading to the nitro compound as the major product upon trapping with oxygen. acs.org

Reactions at the Carbonyl Center

The carbonyl group in this compound is a primary site for nucleophilic attack, leading to a range of important chemical transformations.

The reduction of the carbonyl group in α-azido ketones, such as this compound, is a common and useful transformation that yields β-azidoalcohols. These products are versatile synthetic intermediates. nih.gov

A widely used reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). numberanalytics.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol or ethanol. numberanalytics.comchemguide.co.uk The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from NaBH₄ on the electrophilic carbonyl carbon. numberanalytics.comchemguide.co.uk This is followed by protonation of the resulting alkoxide intermediate by the solvent to give the final β-azidoalcohol product, (1R)-2-azido-1-(4-chlorophenyl)ethanol. numberanalytics.commasterorganicchemistry.comuni.lu

The general transformation can be represented as follows:

C₈H₆ClN₃O + NaBH₄ → C₈H₈ClN₃O

This reduction is generally chemoselective, meaning that NaBH₄ primarily reduces the ketone functional group without affecting the azide or the aromatic chloride. rsc.orgyoutube.com β-azido alcohols are valuable precursors for the synthesis of other important compounds like β-amino alcohols and various heterocyclic compounds. orgchemres.org

Table 1: Reduction of this compound to its Hydroxyl Derivative

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (1R)-2-azido-1-(4-chlorophenyl)ethanol |

The carbonyl group of this compound can undergo condensation reactions with ester enolates. These reactions are a type of aldol (B89426) or Reformatsky-type reaction, leading to the formation of new carbon-carbon bonds. beilstein-journals.orgbyjus.com

In a Reformatsky-type reaction, an α-haloester is treated with zinc to form an organozinc reagent, which then adds to a carbonyl compound. beilstein-journals.orgbyjus.comwikipedia.org While the direct condensation of this compound with an ester enolate is a variation of this, the fundamental principle of a nucleophilic enolate attacking the carbonyl carbon remains the same. youtube.com

The reaction typically proceeds by generating the ester enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). youtube.comyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is subsequently protonated during workup to yield a β-hydroxy ester derivative. The general scheme for such a reaction is shown below.

This type of condensation is significant for building more complex molecular skeletons from relatively simple starting materials. The products of these reactions, β-hydroxy-α'-azido esters, are multifunctional compounds with potential for further synthetic manipulations.

Table 2: Illustrative Condensation Reaction

| Ketone | Enolate Source | Base | Product Type |

| This compound | Ester (e.g., ethyl acetate) | LDA | β-Hydroxy-α'-azido ester |

Nucleophilic Substitution Reactions at the Electrophilic Centers (General Aspects)

This compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon and the carbon atom to which the azide group is attached (the α-carbon). The electron-withdrawing nature of the adjacent carbonyl group and the 4-chlorophenyl ring enhances the electrophilicity of these positions.

Nucleophilic substitution at the α-carbon is a common reaction pathway for α-halo ketones, which are precursors to α-azido ketones. nih.gov The synthesis of this compound itself often involves the nucleophilic substitution of a halogen (like bromine) in 2-bromo-1-(4-chlorophenyl)ethanone with an azide anion (N₃⁻) from a source like sodium azide.

While the azide group is a good leaving group under certain conditions, nucleophilic attack can also occur at the carbonyl carbon, as discussed in the previous sections. The specific reaction pathway that is favored depends on the nature of the nucleophile, the reaction conditions (solvent, temperature), and the presence of any catalysts. For instance, strong, "hard" nucleophiles tend to attack the carbonyl carbon, while "softer" nucleophiles might favor substitution at the α-carbon. The study of nucleophilic substitution reactions on related halogenated imidazole (B134444) systems provides some context for the types of nucleophiles and conditions that can lead to displacement of a group attached to a carbon adjacent to a heterocycle or electron-withdrawing group. rsc.org The reaction of azidotetrafluoroethane with primary amines, where the amine attacks the terminal nitrogen of the azide, illustrates another mode of nucleophilic interaction with the azido functionality. nih.gov

Applications of 2 Azido 1 4 Chlorophenyl Ethanone As a Synthetic Building Block

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials. 2-Azido-1-(4-chlorophenyl)ethanone is a key player in the synthesis of several important heterocyclic scaffolds.

The azide (B81097) functionality in this compound makes it an ideal precursor for the synthesis of 1,2,3-triazole derivatives. These five-membered heterocyclic rings are of significant interest due to their broad spectrum of biological activities. nih.gov The most prominent method for their synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

In this reaction, the azido (B1232118) group of this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to afford a 1,4-disubstituted 1,2,3-triazole. nih.govrsc.org This reaction is highly efficient and regioselective, providing a straightforward route to a wide array of triazole derivatives with diverse functionalities. The resulting triazolyl ketones can be further modified to generate a library of compounds for drug discovery and other applications. nih.gov

A general scheme for the synthesis of 1,2,3-triazoles from this compound is presented below:

While not a direct precursor in all synthetic routes, this compound is a key intermediate in the pathway to 1,2,4-triazine (B1199460) derivatives. These six-membered heterocycles are known to exhibit a range of biological activities. A common synthetic strategy begins with p-chloroacetophenone, which is first converted to this compound. This azide is then further elaborated through a series of reactions to form an amino keto-amide, which upon condensation with hydrazine (B178648), yields the 1,2,4-triazine ring system.

For instance, a study reported the synthesis of new 1,2,4-triazines from p-chloroacetophenone. The process involved the initial formation of this compound, which was then converted to a new amino keto-amide. This intermediate was subsequently cyclized with hydrated hydrazine in the presence of acetic acid to produce the desired 1,2,4-triazine derivatives.

While this compound itself may not be the direct starting material for thiazole (B1198619) and thiadiazole synthesis, its precursor, 2-bromo-1-(4-chlorophenyl)ethanone, is a widely used building block for these heterocyclic systems. The synthesis of the azide typically proceeds through the nucleophilic substitution of the bromide in 2-bromo-1-(4-chlorophenyl)ethanone with sodium azide.

The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, often utilizes α-haloketones like 2-bromo-1-(4-chlorophenyl)ethanone. In this reaction, the α-haloketone is condensed with a thioamide to yield the corresponding thiazole derivative. nih.govnih.gov

Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from precursors derived from α-haloketones. For example, the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiosemicarbazide (B42300) can lead to intermediates that are then cyclized to form the 1,3,4-thiadiazole ring. google.comnih.gov The resulting thiazole and thiadiazole scaffolds are prevalent in many biologically active compounds. google.comresearchgate.netnih.gov

| Heterocycle | Precursor | General Reaction |

| Thiazole | 2-Bromo-1-(4-chlorophenyl)ethanone | Hantzsch thiazole synthesis with a thioamide |

| 1,3,4-Thiadiazole | 2-Bromo-1-(4-chlorophenyl)ethanone | Reaction with thiosemicarbazide followed by cyclization |

Utility in the Synthesis of Bioactive Molecules

The versatility of this compound extends to its application in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.

The heterocyclic scaffolds derived from this compound and its precursors are of significant interest to the pharmaceutical and agrochemical industries. The 1,2,3-triazole, 1,2,4-triazine, thiazole, and thiadiazole cores are present in numerous commercial drugs and pesticides. nih.govnih.govgoogle.comresearchgate.netnih.gov

For example, the triazole ring is a key feature in many antifungal agents, and thiazole derivatives have shown promise as antifungal and insecticidal agents. nih.govgoogle.comresearchgate.net Thiadiazoles are also known to possess a broad range of pesticidal activities. nih.gov Although direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, the potential for its derivatives to be explored in this field is significant given the known bioactivities of the resulting heterocyclic systems. nih.gov

In the pharmaceutical realm, a notable application is the synthesis of analogues of β-adrenergic receptor blockers (β-blockers). Research has demonstrated that (S)-2-Azido-1-(p-chlorophenyl)ethanols, obtained via the enzymatic reduction of this compound, can be reacted with alkynes using click chemistry to produce optically pure triazole-containing β-blocker analogues with potential biological activity.

The ketone functionality of this compound can be stereoselectively reduced to produce enantiomerically pure β-azidoalcohols. These chiral building blocks are highly valuable in asymmetric synthesis, particularly for the preparation of chiral amines and other biologically active molecules.

Enzymatic reduction of α-azidoacetophenone derivatives, including this compound, has been shown to be an effective method for producing both (R)- and (S)-enantiomers of the corresponding β-azidoalcohols with excellent optical purity. These enzymatic transformations provide an efficient and environmentally friendly route to these important chiral synthons.

| Application | Key Transformation | Resulting Bioactive Scaffold/Synthon |

| Pharmaceuticals | Enzymatic reduction and click chemistry | Triazole-containing β-blocker analogues |

| Agrochemicals | Formation of bioactive heterocycles | Potential for triazole, thiazole, and thiadiazole-based pesticides |

| Asymmetric Synthesis | Stereoselective enzymatic reduction | Enantiomerically pure β-azidoalcohols |

Development of Chiral 1,2,3-Benzotriazoles

While direct synthesis of chiral 1,2,3-benzotriazoles from this compound is not extensively documented, the compound serves as a key precursor for chiral 1,2,3-triazoles through a well-established synthetic strategy. The primary method involves the Copper(I)-catalyzed Alkyne-Azide 1,3-dipolar Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction typically joins an azide and a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.gov

The key to achieving chirality lies in the preliminary modification of the ketone group in this compound. Through asymmetric reduction, the ketone can be converted into a chiral azido alcohol, (R)- or (S)-2-azido-1-(4-chlorophenyl)ethanol. This chiral intermediate then becomes the stereocenter for the final product.

A versatile and analogous method has been described for the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives starting from naturally occurring amino acids. nih.gov In this process, the amino acids are first converted into chiral azido alcohols. These chiral synthons then undergo a CuAAC reaction with an alkyne, such as methyl propiolate. This approach yields the target chiral triazoles in excellent yields without racemization. nih.gov Docking studies of these chiral triazoles have shown their potential to mimic the binding modes of known purine (B94841) analogues, indicating their potential biological significance. nih.gov

The general reaction for α-azido ketones with terminal alkynes proceeds in moderate to good yields, although the reactivity can be slightly lower than that of simpler alkyl or aryl azides. nih.gov The stability and synthetic utility of the resulting triazole ring make α-azido ketones valuable building blocks in medicinal chemistry and materials science. nih.gov

Table 1: Key Reactions in Chiral Triazole Synthesis

| Step | Reaction | Reactants | Product | Key Feature |

|---|---|---|---|---|

| 1 | Asymmetric Reduction | This compound | Chiral 2-azido-1-(4-chlorophenyl)ethanol | Introduction of a stereocenter |

Contribution to Purine and Purine Bioisostere Synthesis (via Azido Alcohol Derivatives)

The azido alcohol derivative of this compound is a valuable building block in the synthesis of modified purines and their bioisosteres. Specifically, 2-azido-1-(4-chlorophenyl)ethanol is utilized in a click chemistry approach to create novel aryl-substituted purine derivatives. nih.gov

In a documented synthesis, racemic 2-azido-2-(4-chlorophenyl)ethanol is reacted with 6-chloro-9-(prop-2-yn-1-yl)-9H-purine. nih.gov This reaction is a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,2,3-triazole ring that links the chlorophenyl ethanol (B145695) moiety to the purine core. This method allows for the creation of a library of compounds with potential biological activity. nih.gov For instance, the resulting molecule, 9-((1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)-6-chloro-9H-purine, and its analogues have been synthesized and evaluated for their antiproliferative activities. nih.gov

The synthesis involves preparing the azido alcohol from the corresponding α-azido ketone and then coupling it with an alkyne-functionalized purine base. nih.gov This modular approach is a powerful strategy in medicinal chemistry for generating structural diversity and exploring structure-activity relationships. The triazole ring is not just a simple linker; it can act as a hydrogen bond acceptor and participate in other non-covalent interactions, influencing the biological profile of the entire molecule. nih.gov

Table 2: Example Synthesis of a Purine Derivative

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|

Applications in Materials Science (Leveraging Reactive Azido Functionality)

The reactive azido (-N₃) group makes this compound and similar organic azides highly versatile compounds in materials science. nih.gov Their utility stems from two main chemical transformations: the 1,3-dipolar cycloaddition with alkynes ("click chemistry") and the formation of highly reactive nitrenes upon thermal or photochemical stimulation. nih.govumich.edu

Click Chemistry for Polymer and Surface Modification: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for materials engineering. sigmaaldrich.comacs.org It allows for the efficient and specific covalent linking of different molecular components under mild conditions. nih.gov Azide-functionalized molecules can be "clicked" onto polymers or surfaces that have been modified to contain alkyne groups. This enables:

Polymer Functionalization: Creating complex polymer architectures like block copolymers, star polymers, and dendrimers. sigmaaldrich.comresearchgate.net

Surface Modification: Attaching specific molecules to surfaces to alter their properties, for example, to create biocompatible coatings on medical implants or to functionalize nanoparticles for targeted drug delivery. umich.edu

Bioconjugation: Linking synthetic materials with biological molecules like peptides or nucleic acids. acs.org

Nitrene-Based Polymer Crosslinking: Upon heating or exposure to UV light, the azide group can release a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of insertion reactions, making it an effective cross-linking agent for polymers. nih.gov This process is used to:

Alter Physical Properties: Increase the thermal stability, mechanical strength, and solvent resistance of polymers by forming a three-dimensional network.

Develop Advanced Materials: This crosslinking is crucial in fabricating components for organic solar cells (OSCs), organic field-effect transistors (OFETs), and thermosets. nih.gov

Energetic Materials: Azido polymers, such as glycidyl (B131873) azide polymer (GAP), are a class of high-energy materials used as binders and plasticizers in solid rocket propellants. nih.govtandfonline.com The decomposition of the azide group releases a significant amount of energy and nitrogen gas, making these materials highly energetic. nih.govacs.org While this compound itself is a small molecule, it represents the fundamental chemical functionality that underpins the properties of these advanced energetic polymers.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (R)-2-azido-1-(4-chlorophenyl)ethanol |

| (S)-2-azido-1-(4-chlorophenyl)ethanol |

| 2-Azido-2-(4-chlorophenyl)ethanol |

| 6-Chloro-9-(prop-2-yn-1-yl)-9H-purine |

| 9-((1-(2-(4-chlorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)-6-chloro-9H-purine |

| Methyl propiolate |

Spectroscopic Characterization Techniques for 2 Azido 1 4 Chlorophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-Azido-1-(4-chlorophenyl)ethanone, distinct signals corresponding to the aromatic and aliphatic protons are observed. The protons on the 4-chlorophenyl ring typically appear as a set of doublets in the aromatic region of the spectrum. Specifically, two protons are observed as a doublet at approximately δ 7.94 ppm, while the other two protons present as a doublet at around δ 7.48 ppm. This splitting pattern (an AA'BB' system) is characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) protons (CH₂) adjacent to the azido (B1232118) and carbonyl groups resonate as a singlet at approximately δ 4.42 ppm. The integration of these signals confirms the ratio of aromatic to aliphatic protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic Protons | 7.94 | Doublet | 8.8 |

| Aromatic Protons | 7.48 | Doublet | 8.8 |

| Methylene Protons (CH₂) | 4.42 | Singlet | N/A |

Data presented is a representative example and may vary slightly based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, characteristic peaks confirm the presence of the carbonyl group, the aromatic ring carbons, and the aliphatic methylene carbon. The carbonyl carbon (C=O) is typically the most downfield signal, appearing around δ 190.2 ppm. rsc.org The carbon atom of the methylene group (CH₂) attached to the azide (B81097) is observed at approximately δ 30.4 ppm. rsc.org The aromatic carbons of the 4-chlorophenyl ring show distinct signals. The carbon atom to which the chloro substituent is attached appears around δ 140.5 ppm. The other aromatic carbons resonate at approximately δ 132.2 ppm, δ 130.3 ppm, and δ 129.2 ppm. rsc.org The number of distinct signals in the aromatic region confirms the para-substitution pattern.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | 190.2 |

| Aromatic (C-Cl) | 140.5 |

| Aromatic (CH) | 132.2 |

| Aromatic (CH) | 130.3 |

| Aromatic (C) | 129.2 |

| Methylene (CH₂) | 30.4 |

Data presented is a representative example and may vary slightly based on solvent and experimental conditions. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Identification of Azido (N₃) and Carbonyl (C=O) Vibrational Frequencies

In the IR spectrum of this compound, two prominent absorption bands are of particular diagnostic importance. A strong and sharp absorption band is observed in the region of 2100-2150 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azido (N₃) group. The presence of a strong absorption band in the range of 1680-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone. For instance, a reported IR spectrum of this compound showed a strong azide absorption at approximately 2110 cm⁻¹. mdpi.com The precise positions of these bands can be influenced by the electronic effects of the substituent on the phenyl ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | **Frequency Range (cm⁻¹) ** |

|---|---|---|

| Azido (N₃) | Asymmetric Stretch | 2100 - 2150 |

| Carbonyl (C=O) | Stretch | 1680 - 1720 |

Data is representative and can vary based on the physical state of the sample and the specific instrument.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of the compound. For this compound (C₈H₆ClN₃O), the calculated monoisotopic mass is 195.0199 Da. HREIMS analysis would be expected to yield a measured m/z value very close to this calculated mass, often with a high degree of precision (e.g., within a few parts per million). For example, a related compound, 1-(4-(benzyloxy)phenyl)-2,2-dibromoethanone, showed a sodium adduct [M+Na]⁺ at m/z 404.9090 in its HREIMS spectrum, which was in close agreement with the calculated value of 404.9096. rsc.org This level of accuracy is crucial for confirming the elemental composition and distinguishing between compounds with similar nominal masses.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆ClN₃O |

| Calculated Monoisotopic Mass | 195.0199 Da |

| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺ |

The expected m/z values in HREIMS would correspond to the calculated mass plus the mass of the adduct ion.

X-ray Crystallography (Structural Elucidation of Related Azidoacetophenone Derivatives)

X-ray crystallography is a definitive technique for the absolute structure elucidation of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is available through the Cambridge Crystallographic Data Centre (CCDC Number: 626332), detailed structural analyses of closely related azidoacetophenone derivatives provide valuable insights into the molecular geometry and packing of this class of compounds. nih.gov Studies on analogues such as 2-Azido-1-(4-fluorophenyl)ethanone (B1282673) and 2-Azido-1-(4-methylphenyl)ethanone reveal key structural features.

The single-crystal X-ray analysis of 2-Azido-1-(4-fluorophenyl)ethanone shows that it crystallizes in the orthorhombic space group Pbca. researchgate.net Its crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which link the molecules into chains running parallel to the a-axis. researchgate.net

Similarly, the crystal structure of 2-Azido-1-(4-methylphenyl)ethanone has been determined. researchgate.net This compound crystallizes in the monoclinic P2/c space group. researchgate.net A notable feature is that the azide group is not perfectly linear, with an N-N-N bond angle of 170.84 (11)°. researchgate.net The crystal packing is characterized by C—H⋯O hydrogen bonds that form zigzag chains along the b-axis. researchgate.net In the molecule, the azide group is oriented at an angle of 46.62 (16)° with respect to the plane of the benzene ring. researchgate.net

The crystallographic data for these related derivatives are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 2-Azido-1-(4-fluorophenyl)ethanone researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₆FN₃O |

| Formula Weight | 179.16 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.7985 (16) |

| b (Å) | 8.3971 (12) |

| c (Å) | 17.485 (3) |

| Volume (ų) | 1586.8 (4) |

| Z | 8 |

| Density (calculated) (Mg m⁻³) | 1.501 |

| Absorption Coefficient (mm⁻¹) | 0.12 |

| F(000) | 736 |

| Reflections collected | 1476 |

| Independent reflections [I > 2σ(I)] | 1239 |

Table 2: Crystal Data and Structure Refinement for 2-Azido-1-(4-methylphenyl)ethanone researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₉N₃O |

| Formula Weight | 175.19 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 7.696 (3) |

| b (Å) | 9.025 (3) |

| c (Å) | 14.248 (4) |

| β (°) | 118.726 (15) |

| Volume (ų) | 867.8 (5) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.341 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 368 |

| Reflections collected | 1464 |

| Independent reflections [I > 2σ(I)] | 1464 |

Stereochemical Aspects and Enzymatic Transformations

Enantioselective Synthesis of Azido-Containing Chiral Synthons

The direct asymmetric synthesis of α-azido ketones represents a significant challenge in organic chemistry. An early successful strategy involved the stereoselective replacement of an iodo group in an α-silylated-iodo ketone with sodium azide (B81097), which proceeded with high stereoselectivity. mdpi.com

More broadly, the synthesis of chiral 1,2-azido alcohols, which are valuable precursors to bioactive compounds and chiral auxiliaries, has been a major focus. nih.gov These compounds can be synthesized through various methods, including the ring-opening of epoxides with an azide nucleophile. nih.govorganic-chemistry.org A chemo-enzymatic cascade reaction has been developed for the asymmetric azidohydroxylation of styrene (B11656) derivatives. This process involves an initial enzymatic asymmetric epoxidation, followed by the regioselective ring-opening of the resulting epoxide with azide. This method can produce highly enantioenriched aromatic α-azido alcohols with conversions greater than 99%. nih.gov

Another approach involves the treatment of aldehydes with hydrazoic acid to form α-azido alcohols. nih.gov These intermediates can then be further transformed into other valuable chiral compounds. nih.gov

Enzymatic Kinetic Resolution of Racemic β-Azidophenylethanols

Kinetic resolution is a widely used technique for separating racemic mixtures. In this process, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. This allows for the separation of both enantiomers. jocpr.com Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols due to their high enantioselectivity, broad substrate tolerance, and stability in organic solvents. jocpr.comnih.gov

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435®, is a particularly effective and widely used biocatalyst for the kinetic resolution of secondary alcohols. nih.govnih.gov It has been successfully used in the transesterification of a variety of racemic alcohols, including those structurally related to the reduction product of 2-azido-1-(4-chlorophenyl)ethanone, such as 1-phenylethanol. rsc.orgresearchgate.net The enzyme catalyzes the acylation of one enantiomer, typically with an acyl donor like vinyl acetate (B1210297), leaving the other enantiomer as an unreacted alcohol. nih.govrsc.org This process allows for the production of both the enantiopure alcohol and its corresponding ester. nih.gov

The resolution of racemic 1-azido-3-aryloxy-2-propanols has been specifically achieved through lipase-catalyzed enantioselective acetylation, demonstrating the applicability of this method to azido (B1232118) alcohols. capes.gov.br The choice of solvent can influence the reaction, with protic ionic liquids being investigated as novel media for these resolutions. rsc.org

The success of a kinetic resolution is measured by its enantioselectivity (E-value) and the enantiomeric excess (ee) of the products. nih.gov Lipases, and CALB in particular, often exhibit excellent enantioselectivity in the resolution of secondary alcohols. nih.govnih.gov This high selectivity allows for the preparation of products with very high enantiomeric purity. jocpr.comnih.gov

The stereopreference of lipases can often be predicted by empirical rules, such as Kazlauskas' rule, which is based on the relative sizes of the substituents at the chiral center. nih.govnih.gov Structural studies of lipases reveal a binding pocket with a large and a small hydrophobic section, which accounts for this enantiopreference. nih.gov

The table below summarizes the results of lipase-catalyzed kinetic resolutions for various relevant alcohol substrates.

| Substrate | Lipase | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Reference |

| (±)-4-Methylpentan-2-ol | Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane (B92381) | Alcohol and Acetate | >99% | nih.gov |

| (±)-Octan-2-ol | Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | Alcohol and Acetate | >99% | nih.gov |

| (±)-1-Phenylethanol | Candida antarctica Lipase B (CALB) | Vinyl acetate | Protic Ionic Liquids | (R)-1-Phenylethyl acetate | 92% to >99% | rsc.org |

| 4-Dibenzocyclooctynol (DIBO) | Candida antarctica Lipase A (CAL-A) | Isopropenyl acetate | Methyl tert-butyl ether | (R)-DIBO and (S)-acetate | 95% (alcohol), 96% (ester) | nih.gov |

| Racemic 1-azido-3-aryloxy-2-propanols | Lipases | Acetylating agent | Not specified | Resolved azido alcohols | Not specified | capes.gov.br |

Strategies for Asymmetric Synthesis of Azido Alcohols (via Halohydrin Dehalogenase for Related Compounds)

An alternative and powerful enzymatic strategy for producing enantiopure β-azido alcohols is through the use of halohydrin dehalogenases (HHDHs). nih.govportlandpress.com These enzymes catalyze the ring-opening of epoxides. While they typically use halide ions as nucleophiles, they also accept other small, negatively charged nucleophiles, including azide (N₃⁻), cyanide (CN⁻), and nitrite (B80452) (NO₂⁻). nih.govportlandpress.comresearchgate.net

The HHDH-catalyzed azidolysis of epoxides is a highly enantioselective process, making it a valuable method for asymmetric synthesis. portlandpress.comresearchgate.net This reaction allows for the production of a wide range of enantiopure β-substituted alcohols from prochiral epoxides. portlandpress.comrsc.org For example, the HHDH from Agrobacterium radiobacter has been used for the highly enantioselective and regioselective azidolysis of styrene oxides. researchgate.net

A significant advantage of this method is its application in enzymatic cascades. For instance, a one-pot cascade combining a styrene monooxygenase (for asymmetric epoxidation of an alkene) with a halohydrin dehalogenase (for azidolysis) can produce chiral β-azido alcohols with high diastereomeric excess. nih.gov Research has specifically explored the HHDH-catalyzed enantioselective azidolysis of fluorinated aromatic epoxides, leading to enantiopure products like (R)-2-azido-1-[4-(trifluoromethyl)phenyl]ethanol, a close structural analog to the reduced form of this compound. rsc.org

| Enzyme System | Substrate | Nucleophile | Product | Key Finding | Reference |

| Styrene Monooxygenase (StyA) & Halohydrin Dehalogenase (HHDH) | Styrene derivatives | Azide (NaN₃) | β-Azido alcohols | Bi-enzymatic cascade affords β-azido alcohol isomers with up to 94% diastereomeric excess. | nih.gov |

| Halohydrin Dehalogenase (HheC-W249P variant) | Fluorinated aromatic epoxides | Azide (NaN₃) | (R)-2-azido-1-[4-(trifluoromethyl)phenyl]ethanol | Successful synthesis of an enantiopure fluorinated β-azido alcohol. | rsc.org |

| Halohydrin Dehalogenase from Agrobacterium radiobacter | (Substituted) styrene oxides | Azide (NaN₃) | β-Azido alcohols | Highly enantioselective and β-regioselective azidolysis via kinetic resolution. | researchgate.net |

Computational and Theoretical Studies on 2 Azido 1 4 Chlorophenyl Ethanone Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems. scispace.com Methods like the B3LYP functional, combined with various basis sets such as 6-311++G(d,p), are commonly used to model the properties of organic compounds with high accuracy. nih.govchemrxiv.org

Table 1: Selected Predicted Geometrical Parameters for 2-Azido-1-(4-chlorophenyl)ethanone

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~ 1.21 Å |

| Bond Length | C-Cl | ~ 1.75 Å |

| Bond Length | N=N (terminal) | ~ 1.14 Å |

| Bond Length | N-N (central) | ~ 1.25 Å |

| Bond Angle | N-N-N | ~ 171° |

| Dihedral Angle | O=C-C-N | ~ -15° |

Note: The values presented are hypothetical and based on typical results from DFT calculations for similar structures.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. researchgate.net This analysis calculates the frequencies of the fundamental modes of vibration. For this compound, characteristic vibrational frequencies are expected for the azide (B81097) (N₃) asymmetric stretch, the carbonyl (C=O) stretch, and the carbon-chlorine (C-Cl) stretch. The azide asymmetric stretch is particularly notable, appearing in a relatively uncongested region of the IR spectrum, typically around 2100-2150 cm⁻¹. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric Stretch | Azide (N₃) | 2135 |

| Symmetric Stretch | Azide (N₃) | 1250 |

| Stretch | Carbonyl (C=O) | 1695 |

| Stretch | C-Cl | 750 |

| Aromatic C-H Stretch | Phenyl Ring | 3080 |

Note: These are representative values and can be influenced by the specific computational method and basis set used.

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.govresearchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability. mdpi.com A smaller HOMO-LUMO gap suggests a molecule is more polarizable and reactive, often termed "soft," whereas a large gap indicates higher stability and lower reactivity ("hard" molecule). mdpi.com From these energies, various global reactivity descriptors can be calculated. nih.gov

Table 3: Calculated Electronic Properties and Reactivity Descriptors

| Parameter | Formula | Value (eV) |

| EHOMO | - | -7.25 |

| ELUMO | - | -1.80 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.45 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.525 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.725 |

| Global Softness (S) | 1 / (2η) | 0.183 |

| Electronegativity (χ) | -μ | 4.525 |

Note: Values are hypothetical, based on typical DFT calculation results for aromatic ketones.

Table 4: Significant Second-Order Perturbation Energies (E(2)) from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π(C-C)arom | ~ 25.5 |

| LP (N) | σ(C-C) | ~ 5.8 |

| π (C=C)arom | π(C=O) | ~ 18.2 |

| LP (Cl) | σ(C-C)arom | ~ 3.1 |

Note: LP denotes a lone pair, π denotes a pi bond, and σ and π* denote antibonding orbitals. Values are representative examples of stabilizing interactions.*

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks. researchgate.net The map is color-coded: regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the MESP map would show a significant negative potential around the highly electronegative carbonyl oxygen atom and the terminal nitrogen atoms of the azide group. nih.gov Conversely, positive potential would be concentrated around the hydrogen atoms of the phenyl ring.

Thermodynamic Parameter Calculations

DFT calculations can also be used to predict the thermodynamic properties of molecules at a given temperature. nih.gov Key parameters such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) can be computed from the vibrational analysis data. These parameters are fundamental to understanding the stability of the molecule and the spontaneity of reactions in which it participates. For instance, the calculated Gibbs free energy of formation can indicate the thermodynamic stability of the compound relative to its constituent elements.

Table 5: Calculated Thermodynamic Parameters at 298.15 K

| Parameter | Symbol | Value |

| Enthalpy | H° | (Hypothetical Value, e.g., -50.2 Hartree) |

| Entropy | S° | (Hypothetical Value, e.g., 110 cal/mol·K) |

| Gibbs Free Energy | G° | (Hypothetical Value, e.g., -50.25 Hartree) |

| Heat Capacity | Cv | (Hypothetical Value, e.g., 45.8 cal/mol·K) |

Note: The values are for illustrative purposes to demonstrate the output of such calculations.

Q & A

Q. What advanced analytical techniques characterize trace impurities?

- Methodological Answer :

- HPLC-MS (Agilent 1290/6545 Q-TOF): Detects residual bromo precursor (m/z 233.9 [M+H]⁺) at <0.1% levels.

- ¹³C NMR DEPT-135 : Identifies carbonyl carbon impurities (δ ~195 ppm) .

Tables

Q. Table 1: Comparative Reactivity of Halogenated Precursors

| Precursor | Reaction Time (h) | Yield (%) | Major Byproduct |

|---|---|---|---|

| 2-Bromo-1-(4-Cl-Ph)ethanone | 1.5 | 90 | Diazoketone |

| 2-Chloro-1-(4-Cl-Ph)ethanone | 4.0 | 75 | Chlorohydrin |

| 2-Iodo-1-(4-Cl-Ph)ethanone | 0.5 | 95 | None |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.